4-Methoxy-3-propoxybenzaldehyde
Overview
Description
4-Methoxy-3-propoxybenzaldehyde is a compound that is not directly studied in the provided papers. However, the papers do discuss various methoxybenzaldehyde derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. These derivatives are often used in the synthesis of biologically relevant molecules and have been the subject of various structural and physicochemical studies .
Synthesis Analysis
The synthesis of methoxybenzaldehyde derivatives can involve various strategies, including electrochemical methods, reductive alkylation, and solid-state reactions. For instance, the electro-methoxylation reaction has been used to synthesize methoxyquinones from catechol and dihydroxybenzaldehyde derivatives . Reductive alkylation has been employed to replace the methoxy group of trimethoxybenzaldehyde dimethylacetal with an alkyl group, leading to the synthesis of dialkyl dimethoxybenzenes . A solid-state reaction, which is a solvent-free green synthesis, has been adopted to explore the formation of a novel binary organic complex involving methoxybenzaldehyde . These methods could potentially be adapted for the synthesis of 4-Methoxy-3-propoxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal growth and structural analysis of a binary organic complex involving methoxybenzaldehyde have been carried out, revealing the crystal structure and atomic packing . Density functional theory (DFT) has been used to investigate the structural conformations and vibrational spectra of methoxybenzaldehyde derivatives . These studies provide a comprehensive understanding of the molecular geometry and electronic structure, which are essential for predicting the reactivity and properties of similar compounds like 4-Methoxy-3-propoxybenzaldehyde.
Chemical Reactions Analysis
Methoxybenzaldehyde derivatives participate in various chemical reactions, including intramolecular charge transfer, dimerization, and complex formation with metals. The intramolecular charge transfer effects on methoxybenzaldehyde have been studied, showing different spectral characteristics in various solvents and environments . The reactivity of these compounds under electron transfer conditions has also been explored, demonstrating the potential for regioselective substitution reactions . These studies suggest that 4-Methoxy-3-propoxybenzaldehyde may also undergo similar reactions, which could be exploited in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized through spectroscopic, thermochemical, and quantum chemical investigations. The physicochemical properties, such as heat of fusion, entropy of fusion, and refractive index, have been determined for complexes involving methoxybenzaldehyde . Spectroscopic techniques, including NMR, UV-Vis, and vibrational spectroscopy, have been used to study the properties of these compounds in different states and environments . These analyses provide valuable information on the stability, reactivity, and potential applications of methoxybenzaldehyde derivatives, which could be relevant to the study of 4-Methoxy-3-propoxybenzaldehyde.
Scientific Research Applications
1. Regioselective Electrophilic Substitution
4-Methoxy-3-propoxybenzaldehyde can undergo regioselective electrophilic substitution. Research indicates that the 4-methoxy group of derivatives like 3,4,5-trimethoxybenzaldehyde can be selectively removed and replaced with various electrophiles, indicating potential applications in selective organic synthesis (Azzena et al., 1992).
2. Solid Phase Organic Synthesis
Electron-rich benzaldehyde derivatives, including compounds like 4-Methoxy-3-propoxybenzaldehyde, are valuable in solid phase organic synthesis. These compounds can be used to create secondary amine derivatives through reductive amination, leading to the synthesis of a variety of chemical structures (Swayze, 1997).
3. Synthesis of Dialkyl Dimethoxybenzenes
The compound plays a role in the synthesis of dialkyl dimethoxybenzenes. This process involves the replacement of the methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal, highlighting its utility in the preparation of complex organic molecules (Azzena et al., 1990).
4. Molecular Docking Studies
4-Methoxy-3-propoxybenzaldehyde has been studied for its electronic properties and potential inhibitory activity on enzymes like Tyrosinase, a key enzyme in melanin production. Such studies can lead to applications in food science and dermatology (Ghalla et al., 2018).
5. Polymer Chemistry
In polymer chemistry, derivatives of this compound have been investigated for the synthesis of unsaturated cyano-substituted homopolyesters and copolyesters. These materials demonstrate improved thermal stability and hydrophilicity, which could be valuable in various industrial applications (Mikroyannidis, 1995).
6. Nonlinear Optic Properties
The compound's nonlinear optic properties have been explored, indicating potential applications in materials science, particularly in the development of new materials for optoelectronics (Hafeez et al., 2019).
Safety And Hazards
The safety information for 4-Methoxy-3-propoxybenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .
properties
IUPAC Name |
4-methoxy-3-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7-8H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGTYVGUCWWYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343771 | |
Record name | 4-Methoxy-3-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-propoxybenzaldehyde | |
CAS RN |
5922-56-5 | |
Record name | 4-Methoxy-3-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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